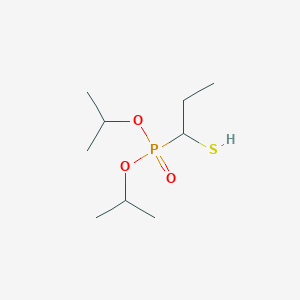

Diisopropyl 1-mercaptopropylphosphonate

Description

Diisopropyl 1-mercaptopropylphosphonate is an organophosphorus compound characterized by a central phosphorus atom bonded to two isopropyl ester groups and a 1-mercaptopropyl substituent (a propyl chain with a terminal thiol group, -SH). This structure confers unique reactivity and physicochemical properties, distinguishing it from other phosphonate derivatives. The mercapto group enhances nucleophilic reactivity, which may influence enzyme inhibition or coordination chemistry, while the isopropyl esters contribute to lipid solubility and metabolic stability .

Properties

Molecular Formula |

C9H21O3PS |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

1-di(propan-2-yloxy)phosphorylpropane-1-thiol |

InChI |

InChI=1S/C9H21O3PS/c1-6-9(14)13(10,11-7(2)3)12-8(4)5/h7-9,14H,6H2,1-5H3 |

InChI Key |

SGAGKIQXGMCPPU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(P(=O)(OC(C)C)OC(C)C)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl 1-mercaptopropylphosphonate can be synthesized through several methods. One common approach involves the reaction of diisopropyl phosphite with 1-chloropropyl mercaptan under basic conditions. The reaction typically proceeds as follows:

- Diisopropyl phosphite is reacted with 1-chloropropyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate.

- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

- The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 1-mercaptopropylphosphonate undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The phosphonate group can be reduced to phosphine oxides under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Phosphine oxides.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diisopropyl 1-mercaptopropylphosphonate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diisopropyl 1-mercaptopropylphosphonate involves its interaction with specific molecular targets. In the case of its use as a metallo-beta-lactamase inhibitor, the compound binds to the active site of the enzyme, preventing it from hydrolyzing beta-lactam antibiotics. This inhibition is achieved through coordination with the metal ion present in the enzyme’s active site, thereby blocking its catalytic activity .

Comparison with Similar Compounds

Research Findings and Implications

- Reactivity : The thiol group in this compound may enable unique interactions with metalloenzymes or redox-sensitive targets, unlike the fluorophosphate or methyl groups in analogs .

- Toxicity : While DFP and MSF exhibit neurotoxicity, the thiol group could mitigate this by facilitating detoxification pathways (e.g., glutathione conjugation) .

- Synthetic Utility : Isopropyl esters are commonly used in lipase-catalyzed asymmetric synthesis due to their balance of solubility and steric effects . The mercaptopropyl variant may serve as a chiral building block in such reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.